molecular formula C9H11IN2O4 B6262653 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate CAS No. 335349-54-7

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B6262653
CAS No.: 335349-54-7
M. Wt: 338.10 g/mol
InChI Key: RZZHMYIVCUNJFP-UHFFFAOYSA-N
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Description

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features an iodine atom at the 4-position and diethyl ester groups at the 3 and 5 positions, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the iodine atom at the 4-position, which enhances its reactivity and potential for further functionalization. The diethyl ester groups also contribute to its solubility and stability, making it a versatile intermediate in various chemical reactions .

Biological Activity

3,5-Diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrazole ring with ethyl groups and an iodine atom, which contributes to its reactivity and biological interactions. Its molecular formula is C9H11IN2O4C_9H_{11}IN_2O_4 with a molecular weight of approximately 338.10 g/mol .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. These interactions may lead to significant pharmacological effects such as antimicrobial and anti-inflammatory activities. The compound's ester groups can undergo hydrolysis, releasing active metabolites that exert these biological effects .

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Its efficacy against different bacterial strains has been documented, making it a candidate for further investigation in the development of antimicrobial agents .
  • Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes .
  • Anticancer Properties : Pyrazole derivatives, including this compound, have shown promise as anticancer agents. They may inhibit key cancer-related pathways and exhibit cytotoxic effects on various cancer cell lines . For instance, studies have demonstrated that certain pyrazole derivatives can synergize with established chemotherapeutics like doxorubicin in breast cancer models .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Activity : A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin .
  • Antifungal Activity : Research on related pyrazole compounds revealed notable antifungal activity against several pathogenic fungi. This highlights the versatility of pyrazoles in targeting different types of pathogens .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Diethyl 1H-pyrazole-3,5-dicarboxylateC9H12N2O4Lacks iodine; used in similar applications
Ethyl 4-Iodo-1H-pyrazoleC7H8N2OContains iodine; different substituents
Methyl 4-Iodo-1-methyl-1H-pyrazoleC8H10N2OSimilar structure; variations in alkyl groups

The presence of both ethyl groups and an iodine atom in this compound enhances its chemical reactivity and potential therapeutic applications compared to other pyrazoles .

Properties

CAS No.

335349-54-7

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

IUPAC Name

diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H11IN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12)

InChI Key

RZZHMYIVCUNJFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C(=O)OCC)I

Purity

95

Origin of Product

United States

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